2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate: is an organic compound with the molecular formula C27H52O6. It is a derivative of pentaerythritol, where two of the hydroxyl groups are esterified with lauric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of pentaerythritol with lauric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours until the desired ester is formed .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation or crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: The ester bonds can be hydrolyzed back to pentaerythritol and lauric acid under acidic or basic conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Esterification: Lauric acid, sulfuric acid or p-toluenesulfonic acid, heat.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Oxidation: Potassium permanganate or chromium trioxide, acidic medium.
Major Products:
Hydrolysis: Pentaerythritol and lauric acid.
Oxidation: Corresponding aldehydes or ketones depending on the oxidizing agent used.
Scientific Research Applications
Chemistry: 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate is used as a building block in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or thermal stability .
Biology: In biological research, this compound is used as a model molecule to study esterification and hydrolysis reactions. It also serves as a substrate in enzymatic studies to understand the behavior of esterases and lipases .
Medicine: While not directly used as a drug, this compound is involved in the formulation of drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner .
Industry: This compound finds applications in the production of lubricants, plasticizers, and surfactants. Its ability to modify the physical properties of materials makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate primarily involves its ester bonds. These bonds can undergo hydrolysis, releasing pentaerythritol and lauric acid. The hydrolysis can be catalyzed by enzymes such as esterases and lipases, which are present in various biological systems. The released lauric acid can then participate in metabolic pathways, while pentaerythritol can be utilized in various biochemical processes .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of lauric acid.
Pentaerythritol tetralaurate: Contains four lauric acid ester groups instead of two.
2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): Contains phenolic ester groups instead of lauric acid.
Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific esterification with lauric acid, which imparts distinct physical and chemical properties. Its relatively short ester chains compared to distearate make it more suitable for applications requiring lower melting points and higher solubility in organic solvents .
Properties
IUPAC Name |
[2-(dodecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] dodecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O6/c1-3-5-7-9-11-13-15-17-19-21-27(32)34-25-29(23-30,24-31)26-35-28(33)22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIYEXZQVXSNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179999 | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-60-3 | |
Record name | Dodecanoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25354-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.